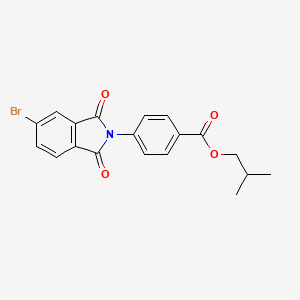

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Description

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a brominated isoindole-1,3-dione derivative esterified with a 2-methylpropyl benzoate group. The compound’s structure features a central benzoate ester core substituted at the para-position with a 5-bromo-1,3-dioxoisoindol-2-yl moiety.

Properties

Molecular Formula |

C19H16BrNO4 |

|---|---|

Molecular Weight |

402.2 g/mol |

IUPAC Name |

2-methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |

InChI |

InChI=1S/C19H16BrNO4/c1-11(2)10-25-19(24)12-3-6-14(7-4-12)21-17(22)15-8-5-13(20)9-16(15)18(21)23/h3-9,11H,10H2,1-2H3 |

InChI Key |

JWLGYTBPBXQNNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-METHYLPROPYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multiple steps. One common synthetic route includes the bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the indole moiety and the benzoate ester group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole nucleus.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYLPROPYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzoate esters with heterocyclic substitutions. Below is a detailed comparison with analogous derivatives, emphasizing structural, physicochemical, and functional differences.

Substituted Benzoate Esters with Halogenated Moieties

- 5-Bromo-1,3-dioxoisoindole Derivatives: 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate: The bromine atom at the 5-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. The isoindole-dione group introduces strong electron-withdrawing effects, reducing ester hydrolysis rates compared to non-brominated analogs . Non-Brominated Analogs (e.g., 2-Methylpropyl 4-(1,3-dioxoisoindol-2-yl)benzoate): Absence of bromine decreases molecular weight (~277 g/mol vs. ~358 g/mol) and reactivity. These analogs exhibit higher solubility in polar solvents but lower thermal stability .

Benzoate Esters with Aliphatic Substituents

- n-Hexyl Benzoate : A simple ester lacking heterocyclic substitution. The linear hexyl chain increases hydrophobicity (logP ~4.2 vs. ~3.5 for the target compound) and volatility, making it suitable for fragrance applications .

- 2-Methylpropyl N-Methyl-2-Aminobenzoate: Incorporates an N-methyl amino group instead of the isoindole-dione ring. This substitution enhances basicity (pKa ~8.5) and bioavailability, favoring use in local anesthetics .

Terpene-Derived Benzoate Esters

- Linalool Benzoate (3,7-Dimethyl-1,6-octadien-3-yl benzoate) : The branched terpene alcohol ester lacks halogenation and heterocyclic groups. Its lower melting point (−20°C vs. ~120°C for the target compound) and floral odor profile make it prevalent in cosmetics .

Physicochemical and Functional Data Comparison

| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate | 358.2 | 3.5 | 120–122 | Bromo-isoindole-dione, ester | Pharmaceuticals, OLED materials |

| n-Hexyl Benzoate | 206.3 | 4.2 | −5 | Aliphatic ester | Fragrances, plasticizers |

| Linalool Benzoate | 260.3 | 3.8 | −20 | Terpene ester | Cosmetics, aromatherapy |

| 2-Methylpropyl N-Methyl-2-Aminobenzoate | 221.3 | 2.1 | 90–92 | Aminoester | Anesthetics, drug delivery |

Biological Activity

2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has been the subject of various studies exploring its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

| Property | Value |

|---|---|

| Molecular Formula | C19H16BrNO4 |

| Molecular Weight | 402.2 g/mol |

| IUPAC Name | 2-methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |

| InChI Key | JWLGYTBPBXQNNL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

The biological activity of 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is primarily attributed to its ability to interact with specific molecular targets. The indole moiety in its structure allows it to bind with high affinity to various receptors, influencing several biological pathways. This interaction can modulate enzyme activity and receptor signaling, thereby affecting cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell cycle arrest : It interferes with the cell cycle, preventing cancer cells from dividing.

In a study involving breast cancer cell lines, treatment with 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Antiviral and Antimicrobial Activity

Additionally, this compound has demonstrated antiviral and antimicrobial properties. It has been tested against several viral strains and bacterial pathogens, showing effectiveness in inhibiting their growth. The presence of the bromine atom in its structure may enhance its reactivity and biological activity against these pathogens.

Case Studies

Several case studies have highlighted the efficacy of 2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate:

- Study on Hepatocellular Carcinoma : In vitro studies revealed that this compound significantly reduced hepatocellular carcinoma cell proliferation and induced apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : A study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a notable reduction in bacterial counts following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.